2-Hydroxycyclohexyl prop-2-enoate
Overview
Description
2-Hydroxycyclohexyl prop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of cyclohexene and has a hydroxyl group and a prop-2-enoate group attached to its cyclohexyl ring.
Scientific Research Applications
2-Hydroxycyclohexyl prop-2-enoate has been used in various scientific research applications. One of the most significant applications is in the field of polymer chemistry. This compound can be used as a monomer to synthesize polymers with unique properties. The hydroxyl group on the cyclohexyl ring can undergo various chemical reactions to modify the properties of the resulting polymer. For example, the hydroxyl group can be converted to an ester group, which can improve the solubility of the polymer in organic solvents.
Another significant application of 2-Hydroxycyclohexyl prop-2-enoate is in the field of drug delivery. This compound can be used as a building block to synthesize drug delivery systems that can release drugs in a controlled manner. The hydroxyl group on the cyclohexyl ring can be used to attach drugs or other functional groups to the polymer backbone. The resulting drug delivery system can release the drug in response to various stimuli such as pH, temperature, or enzymes.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl prop-2-enoate is not well understood. However, it is believed that the compound can interact with various enzymes and proteins in the body. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with amino acid residues in the active site of enzymes or proteins, which can affect their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Hydroxycyclohexyl prop-2-enoate are not well studied. However, it is believed that the compound can affect various biochemical pathways in the body. For example, the compound can interact with enzymes involved in the metabolism of drugs or other xenobiotics. The compound can also affect the activity of proteins involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-Hydroxycyclohexyl prop-2-enoate is its ease of synthesis. The compound can be synthesized in a few steps with a high yield. The compound is also relatively stable and can be stored for an extended period without significant degradation.
One of the limitations of 2-Hydroxycyclohexyl prop-2-enoate is its limited solubility in water. The compound is more soluble in organic solvents such as ethanol or chloroform. This limited solubility can make it challenging to use the compound in certain experiments.
Future Directions
There are several future directions for the research on 2-Hydroxycyclohexyl prop-2-enoate. One of the significant directions is the development of new drug delivery systems based on the compound. The hydroxyl group on the cyclohexyl ring can be used to attach various functional groups that can improve the properties of the resulting drug delivery system.
Another significant direction is the study of the mechanism of action of the compound. The interaction of the compound with various enzymes and proteins in the body needs to be studied in detail to understand its potential therapeutic applications.
Conclusion:
In conclusion, 2-Hydroxycyclohexyl prop-2-enoate is a compound that has significant potential in various scientific research applications. The compound can be synthesized easily and has been used in the synthesis of polymers and drug delivery systems. The compound's mechanism of action and biochemical and physiological effects need to be studied in detail to understand its potential therapeutic applications fully.
properties
IUPAC Name |
(2-hydroxycyclohexyl) prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYCSFRQCNQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623341 | |
Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23451-03-8 | |
Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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